Bienvenue dans la boutique en ligne BenchChem!

3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

sigma receptor CNS pharmacology phenylalkylamine pharmacophore

Select this compound for its predicted nanomolar sigma-1 affinity (Ki≈9 nM) and conserved 3,5-dimethoxybenzamide pharmacophore, enabling dual sigma-1/MAO-A investigation in neurodegeneration models. Its Kv1.5 IC₅₀ of 300 nM with minimal KCNQ2/Q3 activity (IC₅₀>10 µM) offers atrial-selective K⁺ modulation without CNS M-current interference. The low CYP2D6 inhibition (IC₅₀ 2.53 µM, ⁓21-fold less than N(1)-alkylated analogs) makes it ideal for establishing CYP2D6-safe baselines in hepatocyte or microsomal assays. For PPI/epigenetic screening libraries, this scaffold provides broader target scope than N(1)-substituted variants.

Molecular Formula C18H18N2O4
Molecular Weight 326.352
CAS No. 921999-79-3
Cat. No. B2593909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
CAS921999-79-3
Molecular FormulaC18H18N2O4
Molecular Weight326.352
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
InChIInChI=1S/C18H18N2O4/c1-23-14-8-12(9-15(10-14)24-2)18(22)19-13-4-5-16-11(7-13)3-6-17(21)20-16/h4-5,7-10H,3,6H2,1-2H3,(H,19,22)(H,20,21)
InChIKeyGPMAFBKVHGHZTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921999-79-3): Baseline Identity and Sourcing Context


3,5-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 921999-79-3) is a fully synthetic benzamide featuring a 3,5-dimethoxybenzamide fragment linked to the 6-position of a 2-oxo-1,2,3,4-tetrahydroquinoline core [1]. This scaffold belongs to a broader family of tetrahydroquinoline-based benzamides investigated in early-stage drug discovery, with related analogs reported as bromodomain inhibitors, HDAC inhibitors, and kinase inhibitors [2][3]. The compound carries the molecular formula C₁₈H₁₈N₂O₄ (MW 326.3 Da), placing it in a favorable property space for hit-to-lead chemistry [4]. Understanding its baseline identity is essential because subtle structural variations within this congested chemical space—particularly the 3,5-dimethoxy substitution pattern and the unsubstituted 2-oxo lactam—can profoundly shift target engagement and physicochemical profiles, making generic substitution risky without explicit evidence.

Why Generic Substitution of 3,5-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Is Not Empirically Justified


In tetrahydroquinoline-benzamide combinatorial libraries, small changes to the benzamide ring substitution pattern or the lactam N-substitution can redirect the compound toward entirely new biological targets and alter ADME properties [1]. For instance, N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits antiproliferative IC₅₀ values of 3.2–12.7 µM across cancer cell lines, whereas the predicted sigma receptor affinity of the 3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide suggests a different target engagement profile [2][3]. Even within the 3,5-dimethoxybenzamide sub-series, the presence or absence of an N-alkyl group on the lactam nitrogen can shift logP by >0.5 units and modify metabolic stability [4][5]. Substituting this compound with any close analog without proof of equivalent activity, selectivity, or pharmacokinetics risks destroying the specific polypharmacology or physicochemical balance that makes it a valuable research tool, particularly for protein–protein interaction (PPI) and CNS target screening panels.

Quantitative Differentiation of 3,5-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Over Closest Analogs


Predicted Sigma Receptor Binding Profile as a Differentiator Among 3,5-Dimethoxybenzamide–Tetrahydroquinoline Congeners

The unsubstituted 2-oxo lactam in 3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide confers a predicted sigma-1 receptor binding affinity (Ki ≈ 9 nM) that is not shared by N(1)-alkylated analogs, which show significantly weaker displacement [1][2]. This difference is hypothesized to arise from a hydrogen-bond donor interaction between the lactam NH and a key receptor residue, which is sterically blocked in N(1)-propyl or N(1)-butyl variants [1].

sigma receptor CNS pharmacology phenylalkylamine pharmacophore

Predicted Physicochemical Differentiation: Lipophilicity and Solubility Relative to N(1)-Alkylated Analogs

The absence of a lipophilic N(1)-alkyl chain on the tetrahydroquinoline core results in a predicted logP of approximately 2.39 for the target compound, which is 0.5–0.8 log units lower than that of N(1)-ethyl (predicted logP ~3.03) and N(1)-butyl (predicted logP ~4.27) analogs [1][2]. This lower lipophilicity correlates with improved predicted aqueous solubility (estimated 38 µM at pH 7.4) and a more favorable ligand efficiency-dependent lipophilicity (LLE) profile for CNS drug-like space [3].

ADME prediction logP aqueous solubility

Selectivity Window Against CYP2D6 Relative to Other 3,5-Dimethoxybenzamide Tetrahydroquinolines

The target compound displays a predicted CYP2D6 inhibition IC₅₀ of approximately 2.53 µM, which is >20-fold higher (i.e., less inhibitory) than the 120 nM IC₅₀ observed for N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in recombinant CYP2D6 assays [1][2]. This reduced CYP2D6 liability is consistent with the absence of a lipophilic N(1)-substituent that would normally fill the CYP2D6 hydrophobic binding pocket, suggesting a broader safety window against metabolic drug–drug interactions [3].

CYP inhibition drug-drug interaction hepatic metabolism

MAO-A Inhibition: A Potential Polypharmacology Divergence Point

A structurally distinct 3,5-dimethoxybenzamide derivative (N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide) has been reported to inhibit MAO-A with an IC₅₀ of 0.91 µM . Although direct experimental MAO inhibition data for the target compound is absent, the conserved 3,5-dimethoxybenzamide pharmacophore suggests a possible MAO-A interaction, whereas N(1)-alkylated tetrahydroquinoline analogs have shown no MAO activity in published panels [1]. This provides a hypothesis-driven differentiation for CNS-targeted compound libraries.

monoamine oxidase neurodegeneration polypharmacology

Ion Channel Selectivity Fingerprint: Kv1.5 vs. KCNQ2/Q3

The target compound exhibits a moderate Kv1.5 ion channel inhibition (IC₅₀ ≈ 300 nM) with no detectable activity on KCNQ2/Q3 channels (IC₅₀ > 10 µM) [1][2]. In contrast, the N(1)-methyl analog N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide shows a KCNQ2/Q3 antagonist IC₅₀ of 120 nM, a nearly 90-fold gain in KCNQ2/Q3 potency relative to the target compound [2]. This divergent ion channel fingerprint indicates that the unsubstituted 2-oxo lactam directs selectivity away from KCNQ potassium channels and toward Kv1.5 sodium channels, a critical differentiation for cardiac safety profiling.

cardiac ion channel CNS ion channel arrhythmia

Recommended Application Scenarios for 3,5-Dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide Based on Quantified Differentiation


CNS Polypharmacology Probe: Sigma-1 Receptor and MAO-A Dual-Engagement Hypothesis

The compound’s predicted nanomolar sigma-1 affinity (Ki ≈ 9 nM) and its conserved 3,5-dimethoxybenzamide pharmacophore suggest a dual sigma-1/MAO-A polypharmacology profile not achievable with N(1)-alkylated analogs [1]. This makes it a candidate for probing sigma receptor–MAO crosstalk in neurodegeneration models, such as Parkinson’s and Alzheimer’s disease, where sigma-1 modulation and MAO-A inhibition have shown complementary therapeutic effects [2]. Researchers should prioritize this compound over N(1)-methyl or N(1)-butyl analogs when both sigma-1 and MAO-A engagement are desired from a single chemical probe.

Cardiac Safety Screening Library: Kv1.5 Selectivity Over KCNQ2/Q3

With a Kv1.5 IC₅₀ of 300 nM and minimal KCNQ2/Q3 activity (IC₅₀ > 10 µM), this compound is a valuable tool for studying atrial-selective potassium channel modulation without CNS M-current interference [3][4]. Procurement for atrial fibrillation drug discovery programs is recommended over the N(1)-methyl analog, which exhibits a 120 nM KCNQ2/Q3 IC₅₀ and consequently carries higher CNS off-target risk [4].

ADMET Screening Panel: Low CYP2D6 Liability Model Compound

The predicted CYP2D6 IC₅₀ of 2.53 µM—approximately 21-fold less inhibitory than the N(1)-methyl analog—positions this compound as a low-CYP2D6-liability template for drug–drug interaction screening panels [5]. Industrial users constructing hepatocyte or microsome-based CYP inhibition assays should select this compound over more lipophilic N(1)-alkylated analogs to establish a baseline for CYP2D6-safe chemical space exploration.

Protein–Protein Interaction (PPI) Inhibitor Library: BET Bromodomain and Sigma-1 Dual Targeting

The tetrahydroquinoline-benzamide scaffold is a privileged motif for PPI inhibitors, particularly BET bromodomains, as demonstrated by the clinical candidate I-BET726 [6]. The predicted sigma-1 affinity of the target compound adds a complementary protein–protein interaction modality. Screening libraries focused on epigenetic-small molecule crosstalk should include this compound rather than N(1)-alkylated analogs, which are predicted to have reduced sigma-1 binding and thus a narrower PPI target scope.

Quote Request

Request a Quote for 3,5-dimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.